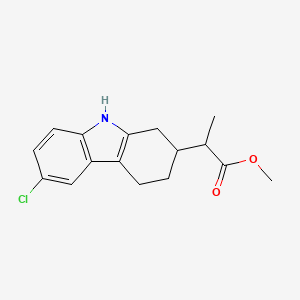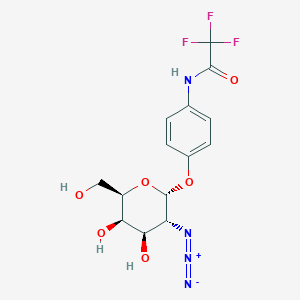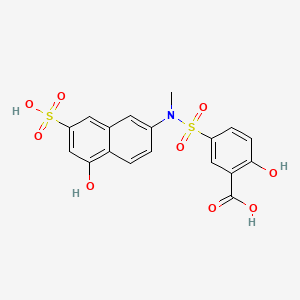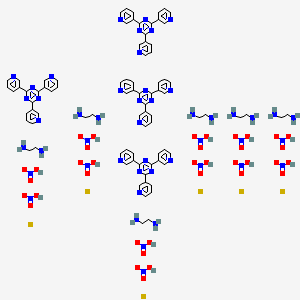![molecular formula C20H29BrN4O3 B1494322 (2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide](/img/structure/B1494322.png)
(2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide is a synthetic compound with a complex structure. It is often used in biochemical research due to its unique properties and interactions with various biological molecules. The compound is known for its role as a fluorogenic substrate for aminopeptidase M, making it valuable in enzymatic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide involves multiple steps The process typically starts with the protection of amino groups followed by coupling reactions to form the peptide bondThe reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis with stringent quality control measures. The production is typically done in cleanroom environments to prevent contamination.
化学反应分析
Types of Reactions
(2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group, leading to different derivatives.
Reduction: The compound can be reduced to form simpler amides.
Substitution: The naphthylamide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties. These derivatives are often used in further research to explore new applications .
科学研究应用
(2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Employed in cellular studies to investigate protein interactions and functions.
Medicine: Potential use in drug development due to its interactions with biological molecules.
Industry: Utilized in the production of diagnostic kits and research reagents
作用机制
The compound exerts its effects by interacting with specific enzymes, particularly aminopeptidase M. It acts as a substrate, and the enzymatic cleavage of the compound releases a fluorescent product. This fluorescence can be measured to study enzyme activity and inhibition. The molecular targets and pathways involved include the active sites of the enzymes and the subsequent signaling pathways activated by the cleavage products .
相似化合物的比较
Similar Compounds
L-Alanine 4-methoxy-beta-naphthylamide hydrochloride: Similar in structure but lacks the lysyl group.
L-Lysyl-L-alanine: Similar peptide structure but without the naphthylamide group
Uniqueness
(2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide is unique due to its combination of lysyl and naphthylamide groups, which provide specific interactions with enzymes and other biological molecules. This uniqueness makes it particularly valuable in enzymatic studies and potential therapeutic applications .
属性
分子式 |
C20H29BrN4O3 |
|---|---|
分子量 |
453.4 g/mol |
IUPAC 名称 |
(2S)-2,6-diamino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrobromide |
InChI |
InChI=1S/C20H28N4O3.BrH/c1-13(23-20(26)17(22)9-5-6-10-21)19(25)24-15-11-14-7-3-4-8-16(14)18(12-15)27-2;/h3-4,7-8,11-13,17H,5-6,9-10,21-22H2,1-2H3,(H,23,26)(H,24,25);1H/t13-,17-;/m0./s1 |
InChI 键 |
XQIUAFOFORNNPE-KYLFUZKPSA-N |
手性 SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@H](CCCCN)N.Br |
规范 SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(CCCCN)N.Br |
序列 |
KA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


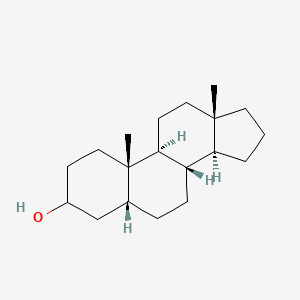
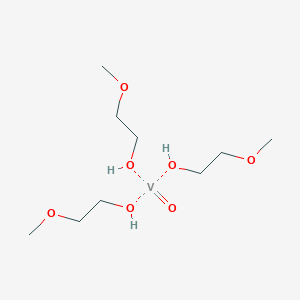
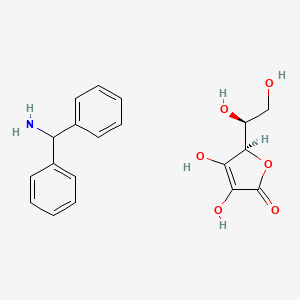
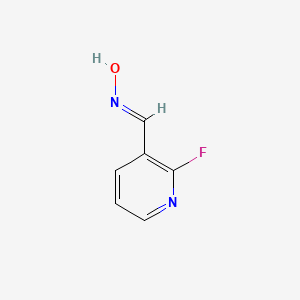
![Galactose, D-, [1-3H(N)]](/img/structure/B1494263.png)
![Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate]](/img/structure/B1494265.png)
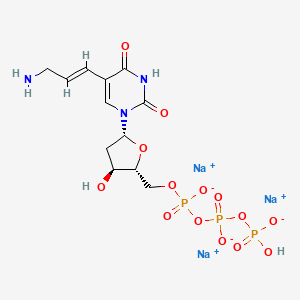
![D-[1-18O]glucose](/img/structure/B1494281.png)
![(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1494292.png)
